molecular formula C13H15N3O3 B11039669 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

Cat. No.: B11039669
M. Wt: 261.28 g/mol
InChI Key: FJXKEJGJTHEEGM-UHFFFAOYSA-N
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Description

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE is a synthetic organic compound characterized by the presence of a methoxy group, a methyl group, and an oxadiazole ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Amide Bond: The final step involves the coupling of the oxadiazole-containing phenyl derivative with a propanamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated synthesis platforms are potential methods to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Electrophiles like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce various amine-containing heterocycles.

Scientific Research Applications

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-METHOXY-3-(5-METHYL-1,2,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE: A structural isomer with a different oxadiazole ring position.

    N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PHENYL]PROPANAMIDE: A similar compound with a thiadiazole ring instead of an oxadiazole ring.

    N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-TRIAZOL-2-YL)PHENYL]PROPANAMIDE: A related compound with a triazole ring.

Uniqueness

N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE is unique due to its specific oxadiazole ring position and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C13H15N3O3/c1-4-12(17)14-9-5-6-11(18-3)10(7-9)13-16-15-8(2)19-13/h5-7H,4H2,1-3H3,(H,14,17)

InChI Key

FJXKEJGJTHEEGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)C2=NN=C(O2)C

Origin of Product

United States

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